DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid
Beschreibung
DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is a sulfur-containing amino acid derivative with a complex structure. It features:
- A 4-mercaptobutanoic acid backbone (HS-CH2-CH2-CH2-COOH).
- A carboxymethyl thio acetyl group (-CO-CH2-S-CH2COOH) attached to the amino group at position 2.
This compound combines thiol (-SH), carboxylic acid (-COOH), and amide (-CONH-) functionalities, making it structurally distinct from simpler amino acids like methionine or cysteine. Its molecular weight is estimated to be ~300–350 g/mol, significantly higher than standard amino acids due to its branched substituents.
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(carboxymethylsulfanyl)acetyl]amino]-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S2/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPSTRNHZDJFF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)NC(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](C(=O)O)NC(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923725 | |
| Record name | N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121213-21-6 | |
| Record name | DL-Homocysteine, N-(((carboxymethyl)thio)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121213216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid typically involves multiple steps, including the introduction of carboxymethyl and mercapto groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is scaled up using batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions include disulfides, thiol derivatives, and substituted carboxymethyl compounds.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid exhibits antioxidant properties, which can be crucial in mitigating oxidative stress in biological systems. Research indicates that compounds with thiol groups, like this one, can scavenge free radicals and protect cells from oxidative damage .
Anticancer Properties
Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxicity against human cancer cells, including breast and colon cancer lines, by inducing apoptosis through mitochondrial pathways .
Case Study : A derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.
Neuroprotective Effects
Evidence suggests that the compound may have neuroprotective effects due to its ability to modulate homocysteine levels in the brain. Elevated homocysteine is associated with neurodegenerative diseases; thus, this compound could be beneficial in managing such conditions .
Table of Biological Activities
Wirkmechanismus
The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can inhibit their normal biological functions. The molecular targets include various metal-dependent enzymes and proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
DL-Methionine (CAS 59-51-8)
Structure: C5H11NO2S, with a methylthio (-SCH3) group at position 4 and an amino group at position 2 .
| Property | DL-Methionine | Target Compound |
|---|---|---|
| Molecular Weight | 149.21 g/mol | ~300–350 g/mol (estimated) |
| Key Functional Groups | -SCH3, -NH2, -COOH | -SH, -CONH-, -COOH (×2) |
| Solubility | Moderate in water | Higher (due to additional -COOH) |
| Reactivity | Stable thioether linkage | Thiol (-SH) prone to oxidation |
| Biological Role | Essential amino acid | Potential chelator/enzyme inhibitor |
Key Differences :
- The target compound’s dual carboxylic acid groups enhance water solubility and metal-chelating capacity compared to methionine’s single -COOH.
- The thiol (-SH) group increases redox sensitivity, unlike methionine’s stable thioether (-SCH3).
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid Derivatives
Structure : Features a carboxymethyl thio group (-S-CH2COOH) at position 2 and a ketone (-C=O) at position 4 .
| Property | 2-[(Carboxymethyl)sulfanyl] Derivatives | Target Compound |
|---|---|---|
| Position 4 Group | Ketone (-C=O) | Thiol (-SH) |
| Backbone | Butanoic acid with aryl substitution | Unsubstituted butanoic acid |
| Applications | Medicinal chemistry (enzyme inhibition) | Undocumented (theoretical) |
Key Differences :
- The target compound’s thiol group enables disulfide bond formation, while ketone-containing derivatives are more likely to participate in nucleophilic reactions.
DL-4-Hydroxy-2-ketoglutaric Acid Lithium Salt (CAS 1187-99-1)
Structure : C5H6O6·Li+, with hydroxy (-OH) and ketone (-C=O) groups .
| Property | DL-4-Hydroxy-2-ketoglutaric Acid | Target Compound |
|---|---|---|
| Key Functional Groups | -OH, -C=O, -COOH | -SH, -CONH-, -COOH (×2) |
| Metal Interaction | Chelates via -OH and -COOH | Chelates via -SH and -COOH |
| Stability | Stable under neutral conditions | Oxidizes in air (thiol group) |
Key Differences :
- The target compound’s thiol group provides stronger affinity for soft metals (e.g., Hg²⁺, Pb²⁺) compared to hydroxy-ketone derivatives.
Perfluoroalkyl Thio Compounds (e.g., CAS 1078715-61-3)
Structure : Fluorinated alkyl chains with thioether (-S-) linkages .
| Property | Perfluoroalkyl Thio Compounds | Target Compound |
|---|---|---|
| Hydrophobicity | Extreme (due to -CF2- chains) | Moderate (polar -COOH groups) |
| Chemical Stability | High (C-F bonds inert) | Lower (thiol oxidation) |
| Applications | Surfactants, firefighting foams | Theoretical: Biocompatible agents |
Key Differences :
- The target compound’s non-fluorinated structure reduces environmental persistence and improves biodegradability.
Biologische Aktivität
DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid, also known as a thioacid derivative, has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound belongs to a class of peptidomimetics that exhibit diverse biological properties, making them valuable in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is , with a molecular weight of approximately 267.32 g/mol. Its structure features a carboxymethyl thioacetyl group and a mercaptobutanoic acid moiety, which are critical for its biological activity.
Research indicates that DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Mucolytic Properties : Similar to its metabolite Erdosteine, it may aid in the breakdown of mucus, making it beneficial in respiratory conditions.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of thioacid derivatives, including DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid). Results showed significant reductions in lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group exhibited decreased levels of TNF-alpha and IL-6 compared to controls, suggesting that DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid could be effective in managing inflammatory diseases .
Pharmacological Applications
Given its biological activity, this compound is being investigated for various pharmacological applications:
- Respiratory Diseases : Its mucolytic properties make it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.
- Chronic Inflammation : Potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease due to its anti-inflammatory effects.
Summary of Research Studies
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for advancing its therapeutic potential.
Q & A
Q. Q1. What are the recommended synthetic routes for DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid, and how do reaction conditions influence yield?
A1. The compound can be synthesized via a Michael-type addition strategy, similar to the synthesis of structurally related thiol-containing acids (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) . Key steps include:
- Step 1: Prepare the α,β-unsaturated ketone precursor (e.g., (E)-4-oxo-2-butenoic acid derivatives) via Friedel-Crafts acylation using maleic anhydride.
- Step 2: Introduce the thiol group via nucleophilic addition of thioglycolic acid under controlled pH (6–7) and temperature (25–40°C) to minimize disulfide formation.
- Step 3: Purify the product using reverse-phase HPLC, as thiols are prone to oxidation.
Yield Optimization: Reaction time (8–12 hrs) and stoichiometric excess of thioglycolic acid (1.2–1.5 eq) improve yields to ~60–75% .
Q. Q2. How should researchers characterize the purity and stability of this compound, given its thiol functional group?
A2. Use a multi-modal analytical approach:
- Purity Analysis: Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a reference standard (e.g., USP-grade methionine derivatives for thiol calibration) .
- Stability Testing: Conduct accelerated degradation studies under oxidative (H₂O₂, 0.1% v/v) and thermal (40°C) conditions. Monitor thiol depletion via Ellman’s assay (detection limit: 0.1 μM) .
- Storage Recommendations: Lyophilize the compound and store under argon at −80°C to prevent disulfide bond formation .
Advanced Research Questions
Q. Q3. How can researchers resolve enantiomeric mixtures of this compound, and what analytical techniques validate chiral purity?
A3. Chiral resolution is critical due to the presence of stereocenters (e.g., DL-configuration):
- Method 1: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid. Retention time differences of ≥2 min confirm baseline separation .
- Method 2: Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹H-NMR to assess diastereomeric excess (>95% required for pharmacological studies) .
Validation: Cross-validate with circular dichroism (CD) spectroscopy to correlate optical activity with enantiomeric ratios .
Q. Q4. How should contradictory data on the compound’s reactivity with metal ions be addressed in kinetic studies?
A4. Discrepancies often arise from thiol-metal coordination dynamics:
- Experimental Design: Conduct stopped-flow spectrophotometry to measure reaction rates between the compound and transition metals (e.g., Cu²⁺, Zn²⁺) under varying pH (4–9) and ionic strength (0.1–1.0 M KCl).
- Data Interpretation: Use the Hard-Soft Acid-Base (HSAB) theory to rationalize preferential binding with soft acids (e.g., Hg²⁺ > Cu²⁺).
- Mitigation of Artifacts: Include chelating agents (e.g., EDTA) in control experiments to suppress non-specific metal interactions .
Q. Q5. What computational strategies predict the compound’s bioavailability and target binding affinity?
A5. Combine molecular docking and ADMET profiling :
- Step 1: Generate a 3D structure using density functional theory (DFT) with B3LYP/6-31G* basis sets to optimize geometry.
- Step 2: Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in aqueous environments (TIP3P water model).
- Step 3: Predict log P (1.8–2.3) and BBB permeability (<−1.0 indicates poor CNS penetration) using QikProp or SwissADME .
- Target Screening: Use AutoDock Vina to screen against thiol-dependent enzymes (e.g., glutathione reductase) with binding energy thresholds ≤−7.0 kcal/mol .
Q. Q6. How can researchers design assays to evaluate the compound’s antioxidant activity without interference from its reducing properties?
A6. Employ orthogonal assays:
- Assay 1: DPPH Radical Scavenging (λ = 517 nm): Normalize activity against Trolox and account for thiol auto-oxidation by including blank controls with N₂ purging.
- Assay 2: FRAP (Ferric Reducing Antioxidant Power) : Use a citrate buffer (pH 3.6) and compare to ascorbic acid standards.
- Interference Control: Pre-treat samples with iodoacetamide (10 mM) to alkylate free thiols and subtract non-specific reducing activity .
Methodological Guidelines for Data Reproducibility
- Stereochemical Reporting: Always specify enantiomeric ratios (e.g., DL vs. meso forms) in synthetic protocols .
- Thiol Quantification: Use HPLC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-cysteine) to improve accuracy in complex matrices .
- Data Conflict Resolution: Cross-reference with crystallographic data (if available) or replicate experiments under inert atmospheres to minimize oxidative artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
